![molecular formula C7H11IO2 B1458111 3-[2-(2-Iodoethoxy)-ethoxy]-propyne CAS No. 1234387-33-7](/img/structure/B1458111.png)

3-[2-(2-Iodoethoxy)-ethoxy]-propyne

Descripción general

Descripción

Molecular Structure Analysis

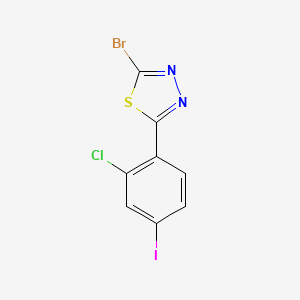

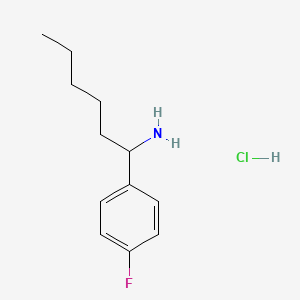

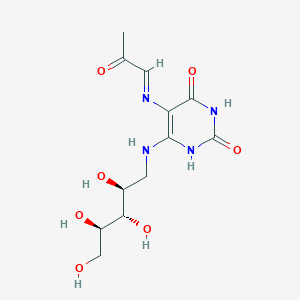

The molecular formula of 3-[2-(2-Iodoethoxy)-ethoxy]-propyne is C9H15IO3 . It has an average mass of 298.118 Da and a monoisotopic mass of 298.006592 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 307.3±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 52.6±3.0 kJ/mol and a flash point of 139.7±25.1 °C . The compound has a molar refractivity of 59.8±0.3 cm3 .Aplicaciones Científicas De Investigación

Synthesis and Halogen Bonding

A study by Hettstedt, Heuschmann, and Karaghiosoff (2016) explored the CuI-catalyzed addition of iodine to CC triple bonds leading to new cyclization products. The research highlighted the synthesis of new compounds characterized by halogen bonding involving II and IO interactions. This study suggests the potential of halogenated propynes in synthesizing new organic compounds with unique structural features, potentially applicable to 3-[2-(2-Iodoethoxy)-ethoxy]-propyne (Hettstedt, Heuschmann, & Karaghiosoff, 2016).

Polymerization Initiator

Research by Feng (2005) focused on the synthesis of 3-(2′-Ethoxyethoxy)propyl lithium from 1-chloro-3-(2′-ethoxyethoxy)-propane, demonstrating its use as an anion polymerization initiator. This indicates the role such compounds can play in polymer chemistry, particularly in initiating the polymerization process, which could be relevant for materials engineering and design applications (Feng, 2005).

Electrolyte Solvents for Li-ion Batteries

Amine et al. (2006) synthesized novel silane compounds with extended ethoxy chains for use as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds demonstrated the ability to dissolve various lithium salts and showed potential in enhancing the performance and longevity of lithium-ion batteries. This research underscores the potential of ethoxy-containing compounds in energy storage technologies (Amine et al., 2006).

Fluorescent Dihydrofuran Derivatives

Funayama, Satoh, and Miura (2005) investigated the regio- and stereoselective homocoupling of gamma-arylated tert-propargyl alcohols, leading to fluorescent dihydrofuran derivatives. This study highlights the utility of propargyl alcohols in synthesizing fluorescent compounds, which could have applications in chemical sensing, biological imaging, or materials science (Funayama, Satoh, & Miura, 2005).

Solvent-Free Electrolytes for DSSCs

Seo et al. (2010) synthesized new imidazolium-based oligomers with varying lengths of poly(ethylene glycol) moieties as linkers, used as electrolytes for dye-sensitized solar cells (DSSCs). This research demonstrates the potential of using ethoxy-containing compounds to develop solvent-free electrolytes, improving the efficiency and stability of DSSCs (Seo et al., 2010).

Safety and Hazards

3-[2-(2-Iodoethoxy)-ethoxy]-propyne is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

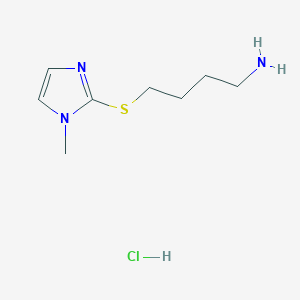

Alkyne-PEG2-Iodide, also known as 3-(2-(2-iodoethoxy)ethoxy)prop-1-yne or 3-[2-(2-Iodoethoxy)-ethoxy]-propyne, is a click chemistry reagent . It is primarily used for the preparation of different molecules with terminal alkyne groups . The primary targets of Alkyne-PEG2-Iodide are various O-, S-, N- and C-nucleophiles .

Mode of Action

The compound contains terminal alkyne and alkyl iodide groups . The terminal alkyne group can form a triazole linkage with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions . The alkyl iodide group is a very good leaving group for nucleophilic substitution reactions .

Biochemical Pathways

Alkyne-PEG2-Iodide is involved in the biosynthesis of alkyne-containing natural products . Early studies revealed that some terminal alkynes originate from fatty acid or polyketide biosynthetic pathways . The compound is also used in the synthesis of indoles from alkynes and nitrogen sources .

Pharmacokinetics

It is known that the compound is a powerful alkylator . It is also known that the PEG arm increases the hydrophilicity of these linkers , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of Alkyne-PEG2-Iodide’s action are largely dependent on the specific molecules it is used to prepare. For example, in the context of PGE2-primed mesenchymal stem cells, the compound effectively ameliorated lung injury and decreased total cell numbers, neutrophils, macrophages, and protein levels in bronchoalveolar lavage fluid .

Action Environment

The action, efficacy, and stability of Alkyne-PEG2-Iodide can be influenced by various environmental factors. For instance, the reactivity of the compound towards azide group under mild conditions is a key factor in its use in Click Chemistry bioconjugation . Additionally, the oxidative addition of the aryl iodide to Pd(0) affords an ArPdI species, which activates the alkyne triple bond . This suggests that the presence of certain catalysts and the redox state of the environment could influence the compound’s action.

Propiedades

IUPAC Name |

3-[2-(2-iodoethoxy)ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IO2/c1-2-4-9-6-7-10-5-3-8/h1H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKPKEAEPAZGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

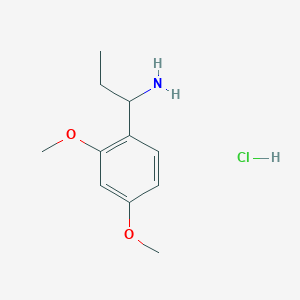

![2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B1458038.png)